
4,4,4-Trifluorovaline
Descripción general
Descripción
4,4,4-Trifluorovaline, also known as this compound, is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Folding and Stability
- Folding Kinetics and Thermodynamics in Proteins : The incorporation of 4,4,4-trifluorovaline in place of valine in a globular protein significantly alters its folding kinetics and thermodynamics. In a study by Horng and Raleigh (2003), the substitution resulted in increased stability and faster folding compared to the wild type, showcasing trifluorovaline's potential in protein engineering (Horng & Raleigh, 2003).
Synthesis and Chemical Transformations
- Stereoselective Syntheses : Pigza, Quach, and Molinski (2009) demonstrated stereoselective syntheses of this compound, highlighting its value in creating fluorinated amino acids, which are crucial in pharmaceuticals (Pigza, Quach, & Molinski, 2009).
- Efficient Synthesis of Fluorinated Amino Acids : Ojima et al. (1989) reported efficient syntheses of various fluorinated amino acids, including this compound, illustrating its importance in creating compounds for medical research (Ojima et al., 1989).
Catalytic and Chemical Reactions
- Trifluoromethylation Mechanisms : Levin et al. (2017) discovered a mechanism for forming carbon-trifluoromethyl bonds, providing insights into the chemical properties and potential applications of trifluoromethyl compounds like this compound (Levin et al., 2017).
- Lewis Acid Catalysis : Ishihara et al. (1996) found that scandium trifluoromethanesulfonate, a compound related to trifluorovaline, acts as a highly effective catalyst in organic synthesis, suggesting potential catalytic applications for trifluorovaline derivatives (Ishihara et al., 1996).
Molecular and Structural Studies
- Conformational Analysis : Lu et al. (2020) conducted a study on 4,4,4-trifluoro-1-butanol, a molecule structurally related to this compound, providing insights into the conformational behavior of fluorinated compounds (Lu et al., 2020).
Fluorinated Compounds in Medicinal Chemistry
- Applications in Pharmaceuticals : Jeschke, Baston, and Leroux (2007) highlighted the significance of fluorinated compounds like this compound in medicinal chemistry, particularly in the development of various therapeutic drugs (Jeschke, Baston, & Leroux, 2007).
Propiedades
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLXXJPOPIBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936352 | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-79-9 | |
| Record name | 16063-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4,4,4-Trifluorovaline impact protein stability?
A1: Research suggests that substituting valine with this compound can enhance protein stability, albeit to a lesser degree than other fluorinated amino acids like 5,5,5-Trifluoroisoleucine. Studies on a coiled-coil peptide model, derived from the yeast transcription factor GCN4, showed a 4°C increase in melting temperature (Tm) when valine was replaced with 4TFV. [] This stabilization effect is attributed to the increased hydrophobicity conferred by the trifluoromethyl group, promoting a stronger hydrophobic core within the protein structure. [, ]
Q2: Are there differences in the effects of incorporating various fluorinated amino acids into proteins, even at the same position?
A2: Yes, research indicates that different fluorinated amino acids can have distinct impacts on protein properties, even when introduced at the same position. For instance, in studies on the GCN4-derived coiled-coil peptide, incorporating 5,5,5-Trifluoroisoleucine at the same positions as this compound resulted in a significantly larger increase in melting temperature (27°C vs. 4°C). [] This suggests that the specific structural context and interactions of the fluorinated side chain within the protein play a crucial role in dictating the overall effect on protein stability.
Q3: Can this compound be incorporated into proteins in living organisms?
A3: Yes, this compound can be incorporated into proteins in vivo. Studies have shown successful incorporation into proteins expressed in Escherichia coli, achieving high replacement levels of the encoded valine residues. [, , ] This is a significant finding as it opens possibilities for engineering proteins with altered properties in living systems.
Q4: How does the incorporation of this compound affect protein folding?
A4: While this compound generally doesn't disrupt the overall structure of proteins, it can influence the kinetics and thermodynamics of protein folding. Research on a variant of the N-terminal domain of the protein L9, where valine was substituted with this compound, revealed faster folding rates compared to the wild-type protein. [] This suggests that the introduction of the trifluoromethyl group can alter the energy landscape of protein folding, potentially by influencing the stability of folding intermediates.
Q5: Beyond protein stabilization, are there other potential applications of this compound in peptide and protein engineering?
A5: Yes, the unique properties of this compound make it a promising tool for various applications. For example, it can be used to modulate protein-protein interactions, alter enzymatic activity, and enhance resistance to proteolytic degradation. [] Additionally, the incorporation of this compound can be valuable for studying protein folding pathways, probing protein-ligand interactions, and developing novel biomaterials. []
Q6: Are there efficient and stereoselective methods for synthesizing this compound?
A6: Yes, researchers have developed several methods for the stereoselective synthesis of this compound and its diastereomers. One notable approach involves the indium-mediated allylation of D- and L-glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene, providing access to both (2R,3S)- and (2S,3R)-4,4,4-Trifluorovaline with high diastereoselectivity. [, ] Additionally, a method for resolving all four diastereomers of this compound has been reported, allowing for the isolation of each stereoisomer in its pure form. [] These synthetic advances are crucial for enabling further investigations into the properties and applications of this intriguing fluorinated amino acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
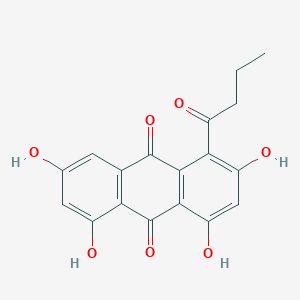


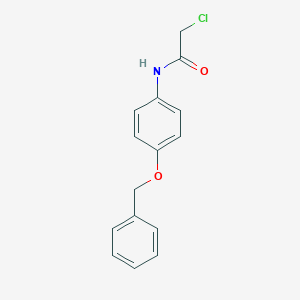

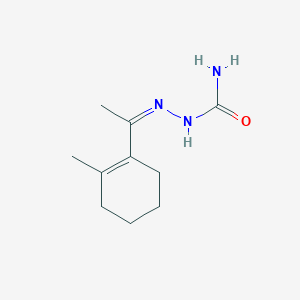


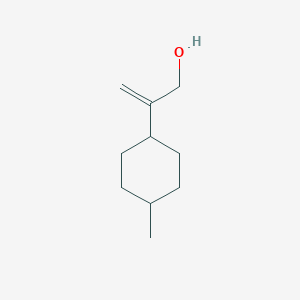

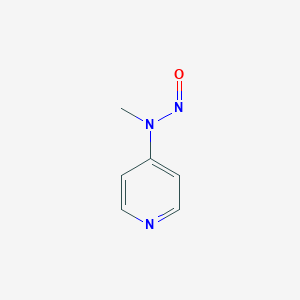

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
